1-(Benzyloxy)-3-ethylbenzene
Overview
Description
1-(Benzyloxy)-3-ethylbenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-ethylbenzene can be synthesized through several methods. One common approach involves the reaction of 3-ethylphenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon may be employed to facilitate the reaction and enhance selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-ethylbenzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 3-ethylphenol and benzyl alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 3-ethylphenol and benzyl alcohol.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-(Benzyloxy)-3-ethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-ethylbenzene involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. Pathways involving electrophilic aromatic substitution and nucleophilic addition are common.
Comparison with Similar Compounds
- 1-(Benzyloxy)-2-ethylbenzene
- 1-(Benzyloxy)-4-ethylbenzene
- 1-(Benzyloxy)-3-methylbenzene
Uniqueness: 1-(Benzyloxy)-3-ethylbenzene is unique due to the specific positioning of the benzyloxy and ethyl groups on the benzene ring, which influences its chemical reactivity and potential applications. Compared to its isomers, this compound may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
1-ethyl-3-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-2-13-9-6-10-15(11-13)16-12-14-7-4-3-5-8-14/h3-11H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMBVOVVYOIMBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599490 | |
Record name | 1-(Benzyloxy)-3-ethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
668477-50-7 | |
Record name | 1-(Benzyloxy)-3-ethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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